
Tert-butyl (1-hydroxy-2-methylpropan-2-yl)(2-methoxyethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research, due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate alcohols and amines under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme activities and metabolic pathways. Its carbamate group can interact with specific enzymes, providing insights into their functions.
Medicine
In medicine, carbamates are known for their potential therapeutic properties. This compound may be investigated for its potential use as a drug candidate, particularly in the treatment of diseases where carbamate derivatives have shown efficacy.
Industry
In the industrial sector, tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison
Compared to other carbamates, tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate has a unique structure that provides distinct chemical and biological properties. Its tert-butyl and methoxyethyl groups contribute to its stability and reactivity, making it suitable for specific applications where other carbamates may not be effective.
Conclusion
Tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate is a versatile compound with significant potential in various fields Its unique chemical structure and reactivity make it valuable for research and industrial applications
Properties
Molecular Formula |
C12H25NO4 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methoxyethyl)carbamate |
InChI |
InChI=1S/C12H25NO4/c1-11(2,3)17-10(15)13(7-8-16-6)12(4,5)9-14/h14H,7-9H2,1-6H3 |
InChI Key |
RBKRPMJFKZPXHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)C(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


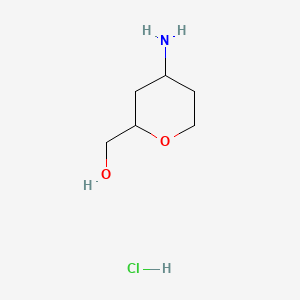
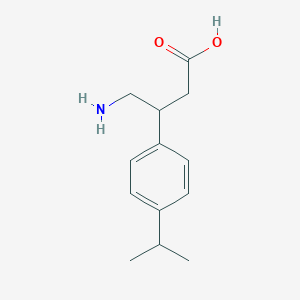
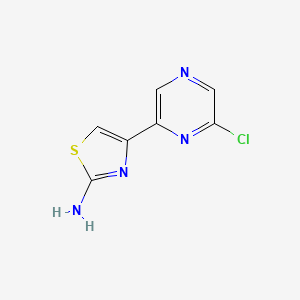
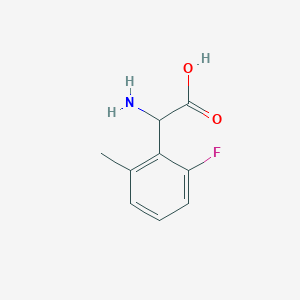
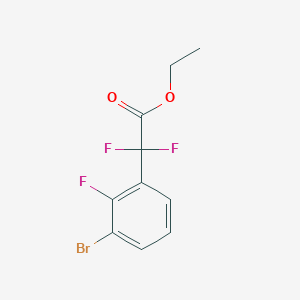
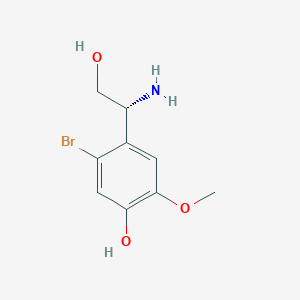


![5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride,Mixtureofdiastereomers](/img/structure/B13551762.png)
![2-[(Quinolin-6-ylmethyl)amino]pentanoic acid](/img/structure/B13551770.png)


![2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}aceticacidhydrochloride](/img/structure/B13551782.png)
![N-[(2-chlorophenyl)methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13551787.png)
